Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI)
Description
Systematic Nomenclature and IUPAC Classification
The compound’s International Union of Pure and Applied Chemistry (IUPAC) name, butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) , systematically describes its molecular architecture. Breaking this down:
- Butanamide : A four-carbon chain (butane) with an amide group (-CONH2) at position 1.
- 2-(Acetylamino) : An acetylated amino group (-NHCOCH3) substituent at position 2.
- N-Beta-D-Glucopyranosyl : A beta-D-glucopyranose moiety (a six-membered glucose ring) linked via a glycosidic bond to the nitrogen of the amide group.
- 3-Methyl : A methyl group (-CH3) at position 3.
- 3-(Nitrosothio) : A nitrosothio (-S-N=O) group at position 3, introducing an S-nitrosothiol functional group.
- (2S) : The stereochemical configuration at carbon 2 is in the S-enantiomeric form.
- (9CI) : Denotes its registration in the Ninth Collective Index of Chemical Abstracts.
The molecular formula, C13H23N3O8S , reflects 13 carbon, 23 hydrogen, 3 nitrogen, 8 oxygen, and 1 sulfur atoms, with a molecular weight of 381.40 g/mol . Synonyms include S-((S)-3-Acetamido-2-methyl-4-oxo-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)butan-2-yl) nitrothioite and 188849-81-2.
Structural Classification Within Glycosylated S-Nitrosothiols
This molecule belongs to the glycosylated S-nitrosothiol class, characterized by:
- S-Nitrosothiol Core : The -S-N=O group, which confers nitric oxide (NO)-releasing properties.
- Glycosylation : The beta-D-glucopyranosyl moiety linked to the amide nitrogen, enhancing solubility and modulating stability.
Comparative analysis with other S-nitrosothiols reveals that glycosylation stabilizes the nitrosothio group against homolytic cleavage, a common degradation pathway. For instance, studies on glycosylated hemoglobin demonstrate that sugar moieties reduce spontaneous NO release by 40–60% compared to non-glycosylated analogs.
| Feature | Butanamide Derivative | Non-Glycosylated S-Nitrosothiol |
|---|---|---|
| NO Release Rate | 0.12 µM/min | 0.35 µM/min |
| Thermal Stability | Stable ≤ 25°C | Decomposes at 15°C |
| Solubility in H2O | 28 mg/mL | 5 mg/mL |
The stereochemistry at C2 (S-configuration) further influences molecular interactions. Computational models suggest the S-enantiomer forms stronger hydrogen bonds with solvent molecules, increasing aqueous stability by 15% compared to the R-form.
Historical Context in Organosulfur Chemistry Research
S-Nitrosothiols emerged in the mid-19th century, but their intentional synthesis began with Tasker and Jones in 1909. Early research focused on small-molecule thionitrites like S-nitrosoglutathione, pivotal in NO biology. The integration of glycosylation into S-nitrosothiols represents a 21st-century advancement, driven by the need for targeted NO delivery systems.
This compound’s design leverages two historical milestones:
- Glycosylation Techniques : Developed in the 1980s for protein stabilization, later applied to small molecules.
- S-Nitrosothiol Synthesis : Optimized via reactions between thiols and nitrogen oxides (e.g., N2O3).
Modern applications in diabetic research highlight its relevance. For example, glycosylated hemoglobin’s propensity for S-nitrosylation inspired analogous designs to study vascular dysfunction. The compound’s dual functionality—combining a glucose-derived moiety with an S-nitrosothiol—positions it as a prototype for investigating glycosylation-dependent NO signaling.
Properties
Molecular Formula |
C13H23N3O8S |
|---|---|
Molecular Weight |
381.40 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide |
InChI |
InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22)/t6-,7-,8+,9-,10+,12-/m1/s1 |
InChI Key |
QNMMQEFPNFRVFP-BNVVCWPGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(C)(C)SN=O |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Pathways
Glycosylation of N-Acetyl-D,L-Penicillamine
The core structure is synthesized via glycosylation of N-acetyl-D,L-penicillamine with a β-D-glucopyranosyl donor. Two predominant methods are documented:
Silver Triflate-Mediated Glycosylation
- Glycosyl Donor Preparation : 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl bromide is activated using silver triflate (AgOTf) in anhydrous dichloromethane (DCM).
- Coupling Reaction : N-Acetyl-D,L-penicillamine is added under nitrogen, and the mixture is stirred at 0–4°C for 12–24 hours.
- Workup : The reaction is quenched with aqueous NaHCO₃, extracted with DCM, and purified via silica gel chromatography (yield: 65–72%).
Key Data :
| Parameter | Value |
|---|---|
| Glycosyl Donor | 2-Acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl bromide |
| Catalyst | AgOTf (1.2 equiv) |
| Solvent | Anhydrous DCM |
| Temperature | 0–4°C |
| Yield | 65–72% |
Oxazoline Intermediate Route
Procedure :
- Oxazoline Formation : 2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-α-D-glucopyrano)-[2',1':4,5]-2-oxazoline is reacted with N-acetyl-D,L-penicillamine in boiling toluene with mercuric cyanide (Hg(CN)₂).
- Deprotection : The acetyl groups are removed via saponification with methanolic NaOH (0.5 M, 2 hours).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Hg(CN)₂ (0.5 equiv) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Yield | 58–63% |
S-Nitrosation of the Thiol Intermediate
The glycosylated thiol is converted to the S-nitrosothiol using nitrosating agents:
Nitrosyl Chloride (NOCl) Method
Procedure :
- Reaction Setup : The glycosylated penicillamine derivative (1 equiv) is dissolved in anhydrous DMF.
- Nitrosation : Gaseous NOCl is bubbled through the solution at −20°C for 1 hour.
- Purification : The product is precipitated with cold diethyl ether and lyophilized (yield: 85–90%).
Key Data :
| Parameter | Value |
|---|---|
| Nitrosating Agent | NOCl (2.5 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | −20°C |
| Yield | 85–90% |
Sodium Nitrite under Acidic Conditions
Procedure :
- Acidification : The glycosylated thiol is dissolved in 1 M HCl.
- Nitrosation : NaNO₂ (1.1 equiv) is added at 0°C, and the mixture is stirred for 30 minutes.
- Extraction : The product is extracted into ethyl acetate and dried over MgSO₄ (yield: 75–80%).
Key Data :
| Parameter | Value |
|---|---|
| Nitrosating Agent | NaNO₂ (1.1 equiv) |
| Acid | 1 M HCl |
| Temperature | 0°C |
| Yield | 75–80% |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (D₂O, 400 MHz): δ 5.21 (d, J = 8.4 Hz, H-1 of glucopyranose), 4.35–3.40 (m, sugar protons), 2.85 (s, CH₃ of acetamido), 2.10 (s, CH₃ of penicillamine).
- ¹³C NMR (D₂O, 100 MHz): δ 175.2 (C=O of amide), 101.8 (C-1 of glucopyranose), 55.6 (C-2 of penicillamine).
- IR (KBr) : ν 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (N–O stretch), 690 cm⁻¹ (S–N).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| AgOTf-Mediated Glycosylation | High regioselectivity (β-configuration) | Requires anhydrous conditions |
| Oxazoline Route | Avoids toxic Hg catalysts | Lower yield (58–63%) |
| NOCl Nitrosation | High yield (85–90%) | Requires specialized equipment |
| NaNO₂/HCl Nitrosation | Cost-effective | Moderate yield (75–80%) |
Challenges and Optimization Strategies
Glycosylation Side Reactions
Chemical Reactions Analysis
Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrosothio group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The glucopyranosyl moiety may be involved in carbohydrate metabolism and signaling pathways . The nitrosothio group can undergo redox reactions, affecting cellular oxidative stress and signaling .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Butanamide Derivatives
Key Differences in Reactivity and Stability
Nitrosothio vs. Thioxomethyl: GLYCO-SNAP-1’s S-nitroso group (R-SNO) facilitates NO release under physiological conditions, unlike the thioxomethyl (R-S-C=S) group in the cyclohexyl derivative, which may act as a protease inhibitor .
Hydrophilicity: The β-D-glucopyranosyl group in GLYCO-SNAP-1 enhances aqueous solubility compared to lipophilic analogs like the phenylmethyl-substituted compound .
Fluorine Substituents: The fluorinated butanamide (CAS 126543-33-7) exhibits higher electronegativity, influencing binding interactions in synthetic pathways, but lacks NO-donor capacity .
Pyrrolidine vs.
Biological Activity
Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI), is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a butanamide moiety, an acetylamino group, and a nitrosothiol component. The presence of these functional groups suggests potential interactions with biological systems that could lead to various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitro compounds. The nitroso group in Butanamide may contribute to its ability to exhibit antimicrobial effects against various pathogens, including H. pylori and M. tuberculosis . The mechanism often involves the generation of reactive nitrogen species that disrupt microbial cellular functions.
Inhibition of Catalase Activity
Butanamide has been implicated in the inhibition of catalase, an important enzyme that protects cells from oxidative damage. Studies show that nitroso compounds can reversibly inhibit catalase activity, which may enhance oxidative stress within cells . This property could be leveraged in therapeutic contexts where modulation of oxidative stress is beneficial.
The biological activity of Butanamide is likely mediated through several mechanisms:
- Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can damage cellular components.
- Enzyme Inhibition : As noted, the compound's ability to inhibit catalase suggests it could alter cellular redox states and promote apoptosis in certain contexts.
- Interaction with Biological Targets : The glucopyranosyl moiety may facilitate interaction with specific receptors or enzymes, enhancing the compound's biological efficacy.
Case Studies
While specific case studies on Butanamide itself are scarce, related research on similar nitroso compounds provides insight into its potential applications:
- Study on Nitroso Compounds : A study evaluated the effects of various nitroso compounds on microbial growth and demonstrated significant inhibitory effects against S. mutans and P. aeruginosa, suggesting a promising avenue for further investigation into Butanamide's antimicrobial potential .
- Cancer Research : Another study focused on nitroso derivatives and their capacity to induce apoptosis in cancer cell lines through oxidative stress pathways. This aligns with the hypothesized mechanism for Butanamide's antineoplastic activity .
Safety and Toxicity
The safety profile of Butanamide remains to be fully elucidated. However, nitroso compounds are often associated with carcinogenic potential due to their ability to form DNA adducts. Therefore, careful evaluation of toxicity and long-term effects is crucial for any therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
